molecular formula C17H21N3O2S B11523720 5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione

5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione

Cat. No.: B11523720
M. Wt: 331.4 g/mol
InChI Key: QWNRTVZJEMWYAC-UHFFFAOYSA-N
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Description

5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrole ring with a pyrimidine-4,6-dione core, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione typically involves multi-step organic reactions One common method starts with the preparation of the pyrrole ring, which is then coupled with a cyclohexyl group The next step involves the formation of the pyrimidine-4,6-dione core through a series of condensation reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-oxo-dihydro-pyrimidine-4,6-dione: Similar structure but with an oxo group instead of a thioxo group.

    5-(1-Cyclohexyl-2,5-dimethyl-1H-pyrrol-3-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione derivatives: Variations in the substituents on the pyrrole or pyrimidine rings.

Uniqueness

The presence of both the thioxo group and the specific substitution pattern on the pyrrole ring makes this compound unique

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

5-[(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C17H21N3O2S/c1-10-8-12(9-14-15(21)18-17(23)19-16(14)22)11(2)20(10)13-6-4-3-5-7-13/h8-9,13H,3-7H2,1-2H3,(H2,18,19,21,22,23)

InChI Key

QWNRTVZJEMWYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C3C(=O)NC(=S)NC3=O

Origin of Product

United States

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